(2E)-2-cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-2-cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methoxyphenyl)prop-2-enamide is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a cyano group, a pyrido[1,2-a]pyrimidin-4-one core, and phenoxy and methoxy substituents, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidin-4-one core.
Introduction of the Phenoxy and Methoxy Substituents: The phenoxy and methoxy groups are introduced through nucleophilic substitution reactions, often using phenol and methanol derivatives as reagents.
Formation of the Cyano Group: The cyano group is typically introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.
Final Coupling Reaction: The final step involves the coupling of the intermediate with 4-methoxyphenylamine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and methoxy substituents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in various substitution reactions, particularly nucleophilic substitutions at the phenoxy and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide, sodium ethoxide, and various amines are frequently employed.
Major Products Formed
Oxidation: Quinone derivatives and other oxidized products.
Reduction: Amines and other reduced forms of the cyano group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry
In industry, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-cyano-3-[2-(4-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methoxyphenyl)prop-2-enamide
- (2E)-2-cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-hydroxyphenyl)prop-2-enamide
Uniqueness
The uniqueness of (2E)-2-cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methoxyphenyl)prop-2-enamide lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H24N4O4 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
(E)-2-cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-N-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C28H24N4O4/c1-4-19-7-11-23(12-8-19)36-27-24(28(34)32-15-5-6-18(2)25(32)31-27)16-20(17-29)26(33)30-21-9-13-22(35-3)14-10-21/h5-16H,4H2,1-3H3,(H,30,33)/b20-16+ |
InChI Key |
MCEHLIBRTSLLFG-CAPFRKAQSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/C(=O)NC4=CC=C(C=C4)OC |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.